Phenylthioacetohydroximic acid
Description
Phenylthioacetohydroximic acid (IUPAC: (phenylthio)acetohydroxamic acid) is a hydroxamic acid derivative characterized by a phenylthio (-S-Ph) substituent attached to an acetohydroxamic acid backbone (-CH₂-CONHOH). This compound is structurally distinct due to the sulfur atom in the thioether linkage, which influences its electronic and lipophilic properties compared to oxygen-based analogs. Hydroxamic acids are widely studied for their metal-chelating capabilities, particularly in biomedical applications such as histone deacetylase (HDAC) inhibition, which is critical in epigenetic regulation and cancer therapy .
The synthesis of this compound likely involves:
Thioether formation: Coupling a phenylthiol group to acetic acid derivatives.
Hydroxamic acid conversion: Replacing the carboxylic acid (-COOH) with a hydroxamic acid (-CONHOH) group via activation (e.g., using COMU or EDCI) and subsequent reaction with hydroxylamine .
Properties
CAS No. |
10593-79-0 |
|---|---|
Molecular Formula |
C8H9NOS |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N-hydroxy-2-phenylethanethioamide |
InChI |
InChI=1S/C8H9NOS/c10-9-8(11)6-7-4-2-1-3-5-7/h1-5,10H,6H2,(H,9,11) |
InChI Key |
IHTJGIKQNHDTSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=S)NO |
Canonical SMILES |
C1=CC=C(C=C1)CC(=S)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Hydroxamic Acids
Suberoylanilide Hydroxamic Acid (SAHA)
| Property | Phenylthioacetohydroximic Acid | SAHA (Vorinostat) |
|---|---|---|
| Molecular Formula | C₈H₉NO₂S | C₁₄H₂₀N₂O₃ |
| Molecular Weight | 183.23 g/mol | 264.32 g/mol |
| Key Functional Groups | Phenylthio, hydroxamic acid | Anilide, hydroxamic acid |
| HDAC Inhibition | Potential isoform selectivity* | Pan-HDAC inhibitor (IC₅₀ ~10 nM) |
| Lipophilicity (LogP) | Higher (due to thioether) | Moderate |
*The phenylthio group may enhance membrane permeability compared to SAHA’s aliphatic chain, but its selectivity for HDAC isoforms (e.g., HDAC6 vs. HDAC1) requires experimental validation .
Phenothiazine-Based Benzhydroxamic Acids
Phenothiazine derivatives, such as tetrahydro-azaphenothiazine hydroxamic acids, exhibit HDAC6 selectivity due to their bulky aromatic cores. In contrast, this compound’s simpler structure may favor broader HDAC affinity but lower selectivity. For example, tetrahydro-azaphenothiazine derivatives show IC₅₀ values of <50 nM for HDAC6, whereas this compound’s activity remains uncharacterized .
Phenylethyl Hydroxamic Acid
Synthesized via a similar hydroxamic acid formation route (e.g., COMU-mediated coupling), phenylethyl hydroxamic acid lacks the thioether moiety. This difference reduces its lipophilicity and may limit cellular uptake compared to this compound .
Comparison with Non-Hydroxamic Acid Thioethers
(Phenylthio)acetic Acid
| Property | This compound | (Phenylthio)acetic Acid |
|---|---|---|
| Molecular Formula | C₈H₉NO₂S | C₈H₈O₂S |
| Molecular Weight | 183.23 g/mol | 168.21 g/mol |
| Functional Group | Hydroxamic acid (-CONHOH) | Carboxylic acid (-COOH) |
| Applications | HDAC inhibition (potential) | Chemical synthesis intermediate |
The hydroxamic acid group in this compound enables metal chelation, a critical feature absent in (phenylthio)acetic acid, which is primarily used in organic synthesis .
2-(Tetradecylthio)acetic Acid
This analog features a long alkyl chain (C14) instead of a phenyl group. While both compounds share thioether linkages, 2-(tetradecylthio)acetic acid’s hydrophobicity limits its biomedical utility. Safety data indicate skin/eye irritation risks (H315/H319), suggesting this compound may require similar handling precautions .
Solubility and Stability
- Solubility : this compound is likely sparingly soluble in water (similar to SAHA) but soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the hydroxamic acid group .
- Stability : Thioethers are generally stable under physiological conditions, but the hydroxamic acid group may hydrolyze in acidic environments.
Hazard Profile
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenylthioacetohydroximic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling phenylthioacetic acid derivatives with hydroxylamine under controlled conditions. For example, hydroxamic acid analogs (e.g., phenothiazine-based compounds) are synthesized via sequential deprotection, hydrolysis, and coupling using reagents like COMU and DIPEA in DMF . Critical parameters include temperature (e.g., 60°C for hydrolysis), solvent polarity (DMF for solubility), and stoichiometric ratios of hydroxylamine hydrochloride to prevent side reactions. Yield optimization may require iterative adjustments to these parameters.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for thioether (-S-) and hydroxamic acid (-CONHOH) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
- Infrared (IR) Spectroscopy : Identifies functional groups via absorption bands (e.g., N-O stretch at ~930 cm).
- HPLC-PDA : Assesses purity using reverse-phase columns (C18) and UV detection at 254 nm.
- Reference: Follow analytical guidelines emphasizing reproducibility and validation of instrumentation settings .
Q. How should researchers handle solubility challenges during in vitro assays with this compound?
- Methodological Answer : Solubility can be enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes. Pre-screening via turbidimetric assays in buffers (pH 7.4) or cell culture media is recommended. For kinetic studies, ensure dynamic light scattering (DLS) confirms nanoparticle-free solutions .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and stability of this compound in biological systems?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Model interactions with target enzymes (e.g., histone deacetylases) using software like GROMACS.
- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with bioavailability using datasets from analogous hydroxamic acids .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Sensitivity Analysis : Identify outliers by varying assay conditions (e.g., cell lines, incubation time).
- Multiple Imputation : Address missing data points using algorithms like MICE, as applied in longitudinal studies .
- Example: If IC values vary, validate assays with internal controls (e.g., SAHA as a HDAC inhibitor reference) .
Q. How do structural modifications of this compound impact its selectivity for enzyme targets?
- Methodological Answer :
- SAR Studies : Systematically vary substituents (e.g., phenyl ring halogenation, thioether chain length) and measure binding affinity via surface plasmon resonance (SPR).
- Crystallography : Co-crystallize derivatives with target enzymes (e.g., HDAC8) to identify key interactions (e.g., zinc coordination).
- Table : Example SAR Data
| Derivative | Substituent | IC (nM) | Selectivity (HDAC6 vs. HDAC1) |
|---|---|---|---|
| 1 | -H | 120 | 5-fold |
| 2 | -Cl | 45 | 12-fold |
- Reference: Structural analogs from hydroxamic acid literature .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism.
- Bootstrap Resampling : Estimate confidence intervals for EC/IC values.
- ANOVA with Tukey’s Post Hoc : Compare multiple treatment groups, ensuring p-values are adjusted for family-wise error rates .
Q. How should researchers document synthetic protocols to ensure reproducibility?
- Methodological Answer :
- Detailed Reaction Logs : Include exact molar ratios, solvent grades, and equipment calibration data.
- Open-Source Platforms : Share step-by-step protocols on platforms like protocols.io , adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Reference: Guidelines for replicable methods in analytical chemistry .
Ethical and Reporting Standards
Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?
- Methodological Answer :
- Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before experimentation.
- Transparency : Publish negative data in repositories like Zenodo or dedicated journals (e.g., Journal of Negative Results).
- Critical Discussion : Analyze potential causes (e.g., assay interference, compound instability) in the manuscript’s limitations section .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
